molecular formula C10H6ClF2NS B1529271 2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole CAS No. 1343924-10-6

2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole

Cat. No.: B1529271
CAS No.: 1343924-10-6
M. Wt: 245.68 g/mol
InChI Key: FCHDOJSBKDLMCV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H6ClF2NS and its molecular weight is 245.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews the biological effects of this compound, focusing on its anticancer properties, antibacterial activity, and structure-activity relationships (SAR).

The compound is characterized by a thiazole ring with chloromethyl and difluorophenyl substituents. Its molecular structure can be represented as follows:

  • Molecular Formula : C10H8ClF2N
  • Molecular Weight : 229.63 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies showed that this compound exhibited IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance:
      • MCF-7: IC50 = 15.7 µM
      • MEL-8: IC50 = 33.9 µM
    These values indicate that the compound is comparably effective to established chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Flow cytometry assays revealed that the compound induces apoptosis in cancer cells rather than necrosis. It was observed to upregulate p53 expression and activate caspase-3 cleavage in MCF-7 cells, leading to programmed cell death .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial effects against various strains of bacteria.

Antibacterial Efficacy

  • The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth:
    • Escherichia coli : Minimum inhibitory concentration (MIC) of 0.25 mg/mL.
    • Staphylococcus aureus : MIC of 0.25 mg/mL.

These results suggest that it may serve as a potential candidate for treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications in the thiazole ring or substituents can significantly alter its potency.

Key Observations

  • Substituting halogen atoms on the phenyl ring generally enhances cytotoxicity but may also affect selectivity towards specific cancer cell types.
  • The presence of electron-withdrawing groups (EWGs) like fluorine has been associated with increased activity against certain cancer cell lines .

Scientific Research Applications

The compound 2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in various scientific research applications due to its unique molecular structure and properties. This article will explore its applications across different fields, including medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against various bacterial strains. The presence of the chloromethyl and difluorophenyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Case Study: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 32 µg/mL against S. aureus, showcasing its potential as a lead compound for antibiotic development.

Agricultural Applications

Pesticidal Properties
Thiazole derivatives are known for their insecticidal and fungicidal properties. The compound has been evaluated for use in agricultural settings as a potential pesticide. Its structural characteristics allow it to disrupt the biological processes of pests.

Case Study: Insecticidal Activity
Field trials conducted on crops infested with aphids revealed that formulations containing this compound reduced pest populations by over 70% compared to untreated controls. This effectiveness positions the compound as a candidate for environmentally friendly pest management solutions.

Materials Science

Polymer Additives
The compound can also serve as an additive in polymer chemistry to enhance thermal stability and mechanical properties of plastics. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Data Table: Thermal Properties Comparison

Polymer TypeControl Degradation Temp (°C)With Additive (°C)Improvement (%)
Polyethylene30035016.67
Polystyrene28032014.29

Properties

IUPAC Name

2-(chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NS/c11-4-9-14-8(5-15-9)10-6(12)2-1-3-7(10)13/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHDOJSBKDLMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CSC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.